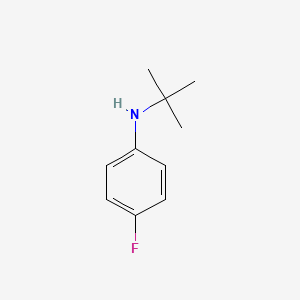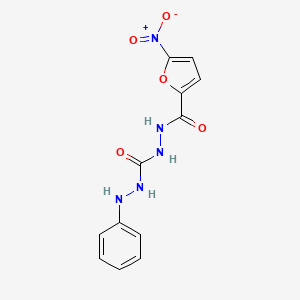![molecular formula C24H18O5 B14017060 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate CAS No. 5437-92-3](/img/structure/B14017060.png)
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate: is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by the presence of an anthracene core substituted with acetyloxy and phenyl acetate groups. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 9,10-dihydroanthracene-9,10-dione, which serves as the core structure.
Acetylation: The anthracene core undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to introduce the acetyloxy groups.
Phenyl Acetate Substitution: The final step involves the substitution of the phenyl acetate group at the 4-position of the anthracene core. This can be achieved through a Friedel-Crafts acylation reaction using phenyl acetate and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale preparation of 9,10-dihydroanthracene-9,10-dione and acetic anhydride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent acetylation and substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted anthracene derivatives.
科学研究应用
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate has several scientific research applications:
Organic Electronics: Used as a precursor in the synthesis of organic semiconductors and light-emitting diodes.
Photochemistry: Employed in the study of photochemical reactions and as a photosensitizer.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural properties.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate involves its interaction with molecular targets through various pathways:
Photochemical Pathways: The compound can absorb light and undergo photochemical reactions, leading to the generation of reactive intermediates.
Electron Transfer: It can participate in electron transfer reactions, making it useful in organic electronics and photochemistry.
Binding to Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
9,10-Dihydroanthracene-9,10-dione: The core structure used in the synthesis of the compound.
Phenyl Acetate: A common ester used in various organic syntheses.
Anthracene Derivatives: Compounds with similar anthracene cores but different substituents.
Uniqueness
4-[9-(Acetyloxy)-10-oxo-9,10-dihydroanthracen-9-yl]phenyl acetate is unique due to its specific combination of acetyloxy and phenyl acetate groups, which impart distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
CAS 编号 |
5437-92-3 |
|---|---|
分子式 |
C24H18O5 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
[4-(9-acetyloxy-10-oxoanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C24H18O5/c1-15(25)28-18-13-11-17(12-14-18)24(29-16(2)26)21-9-5-3-7-19(21)23(27)20-8-4-6-10-22(20)24/h3-14H,1-2H3 |
InChI 键 |
PBEIRGFZERYQIM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


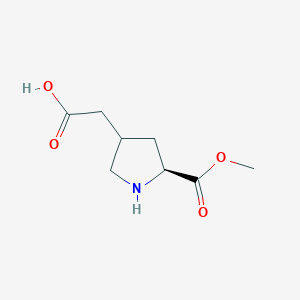

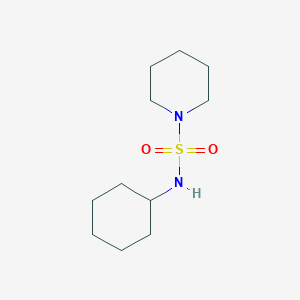
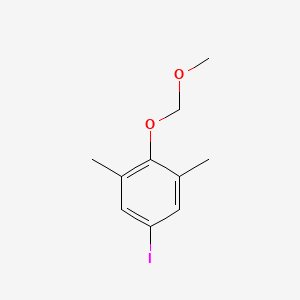
![1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B14017013.png)
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


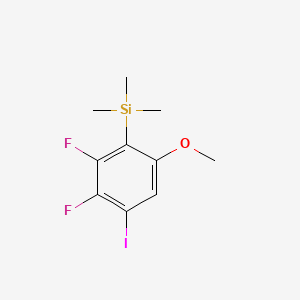
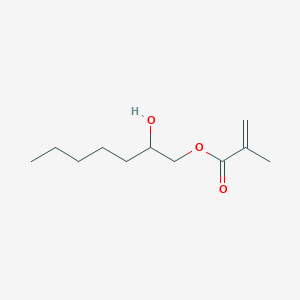
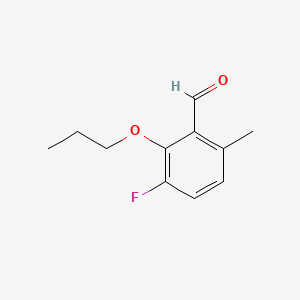
![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
